molecular formula C26H25BO2 B12824132 (4,4,5,5-Tetramethyl-2-(4-(phenanthren-2-yl)phenyl)-1,3,2-dioxaborolane

(4,4,5,5-Tetramethyl-2-(4-(phenanthren-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B12824132
M. Wt: 380.3 g/mol
InChI Key: CLIWMFYFZXBVBX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(phenanthren-2-yl)phenyl)-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenanthrenyl group, which is a polycyclic aromatic hydrocarbon. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-(phenanthren-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene-2-boronic acid with 4-bromo-1,2-dimethylbenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(4-(phenanthren-2-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron-containing group to a borohydride or other reduced forms.

    Substitution: The phenanthrenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides or other reduced boron species.

    Substitution: Nitrated or halogenated phenanthrenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(phenanthren-2-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of organoboron chemistry.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(phenanthren-2-yl)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, making it a valuable tool in chemical synthesis and biological applications. The phenanthrenyl group also contributes to the compound’s reactivity by participating in π-π interactions and other non-covalent interactions with target molecules.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: A similar compound with a bromophenyl group instead of a phenanthrenyl group.

    2-Phenyl-1,3,2-dioxaborolane: A compound with a phenyl group attached to the dioxaborolane ring.

Uniqueness: 4,4,5,5-Tetramethyl-2-(4-(phenanthren-2-yl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the phenanthrenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions.

Properties

Molecular Formula

C26H25BO2

Molecular Weight

380.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenanthren-2-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)22-14-11-18(12-15-22)20-13-16-24-21(17-20)10-9-19-7-5-6-8-23(19)24/h5-17H,1-4H3

InChI Key

CLIWMFYFZXBVBX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C=C4

Origin of Product

United States

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